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Compound of Interest

Compound Name: Ganglioside GD3 disodium salt

Cat. No.: B15566505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties, signaling

functions, and relevant experimental methodologies for Ganglioside GD3 disodium salt. This

document is intended to serve as a comprehensive resource for professionals in the fields of

cancer biology, neurobiology, and drug development.

Core Properties of Ganglioside GD3 Disodium Salt
Ganglioside GD3 is an acidic glycosphingolipid that plays a crucial role in various cellular

processes, including proliferation, adhesion, and apoptosis. The disodium salt form is

frequently utilized in research due to its solubility in aqueous solutions.
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Property Value Source(s)

Chemical Formula C₇₀H₁₂₃N₃Na₂O₂₉ [1]

Molecular Weight 1516.8 g/mol [2][3]

CAS Number 62010-37-1 [2][3][4]

Synonyms

Disialoganglioside GD3

disodium salt, GD3 disodium

salt

[3][4]

Purity ≥98% [2][3]

Solubility
Soluble in water and

chloroform:methanol (1:1)
[2][4]

Appearance Lyophilized powder [4]

Signaling Pathways of Ganglioside GD3
Ganglioside GD3 is a key regulator of multiple signaling pathways, often with dichotomous

roles in cell survival and apoptosis depending on the cellular context. It is notably

overexpressed in various cancers, including melanoma, and is implicated in tumor progression.

[3][5][6][7]

GD3-Mediated Apoptosis via Mitochondrial Permeability
Transition
A primary mechanism by which GD3 induces apoptosis is through its direct interaction with

mitochondria.[2] This interaction triggers a cascade of events leading to programmed cell

death.

Initiation: Upon apoptotic stimuli, such as Fas ligand or ceramide exposure, GD3

accumulates and translocates to the mitochondrial membrane.[4][8]

Mitochondrial Interaction: GD3 directly interacts with the mitochondrial membrane, leading to

the generation of reactive oxygen species (ROS).[2]
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mPTP Opening: The increase in ROS contributes to the opening of the mitochondrial

permeability transition pore (mPTP).[4][8]

Cytochrome c Release: The opening of the mPTP results in the dissipation of the

mitochondrial membrane potential and the release of cytochrome c into the cytosol.[2][4][8]

Caspase Activation: Cytosolic cytochrome c activates caspase-9, which in turn activates

downstream executioner caspases, such as caspase-3, leading to the execution of the

apoptotic program.[2][4][8]
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GD3-mediated apoptosis signaling pathway.

GD3 in Cancer Cell Proliferation and Invasion
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In contrast to its pro-apoptotic role, GD3 can also promote the malignant properties of cancer

cells, particularly in melanoma.[1][9] This involves the modulation of signaling pathways

associated with cell growth, adhesion, and migration.

Receptor Tyrosine Kinase (RTK) Interaction: GD3 can interact with and modulate the activity

of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10][11]

[12] This interaction can enhance downstream signaling.

Activation of Pro-Survival Pathways: The interaction with RTKs can lead to the activation of

pro-survival and proliferative signaling cascades, including the PI3K/Akt and MAPK/Erk

pathways.[6][13]

Focal Adhesion Signaling: GD3 is involved in the activation of focal adhesion proteins, such

as p130Cas and paxillin, which are crucial for cell adhesion, migration, and invasion.[9][14]
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GD3 signaling in cancer cell proliferation and invasion.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to investigate the

function of Ganglioside GD3.

Analysis of Mitochondrial Permeability Transition Pore
(mPTP) Opening
This protocol utilizes the calcein-AM/CoCl₂ fluorescence quenching assay to assess mPTP

opening.

Materials:

Calcein-AM

Cobalt Chloride (CoCl₂)

Ionomycin (positive control)

Hanks' Balanced Salt Solution with Ca²⁺ (HBSS/Ca)

Cell culture medium

Fluorescence microscope or flow cytometer

Procedure:

Cell Preparation: Culture cells to the desired confluency. For adherent cells, grow on

coverslips. For suspension cells, harvest by centrifugation.

Calcein-AM Loading: Resuspend cells in HBSS/Ca containing 1 µM Calcein-AM. Incubate

for 30 minutes at 37°C in the dark.

Washing: Wash the cells twice with HBSS/Ca to remove excess Calcein-AM.

Cobalt Chloride Quenching: Resuspend the cells in HBSS/Ca containing 2 mM CoCl₂.

Incubate for 15 minutes at room temperature in the dark. This quenches the cytosolic calcein

fluorescence, leaving only the mitochondrial fluorescence.
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Treatment: Treat the cells with Ganglioside GD3 at the desired concentration and for the

desired time. For a positive control, treat a separate sample with ionomycin to induce mPTP

opening.

Analysis: Analyze the mitochondrial fluorescence using a fluorescence microscope or flow

cytometer. A decrease in fluorescence intensity indicates mPTP opening and the release of

calcein into the cytosol where it is quenched by CoCl₂.

Cell Preparation Calcein-AM Loading Washing CoCl₂ Quenching GD3 Treatment Fluorescence Analysis
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Workflow for mPTP opening assay.

Detection of Apoptosis using Annexin V and Propidium
Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Annexin V-FITC (or other fluorochrome conjugate)

Propidium Iodide (PI)

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with Ganglioside GD3 to induce apoptosis. Include untreated and

positive control (e.g., staurosporine-treated) cells.
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Cell Harvesting: Harvest cells (1-5 x 10⁵) by centrifugation. For adherent cells, gently detach

using trypsin and wash with serum-containing media before proceeding.[15]

Washing: Wash the cells once with cold PBS.

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution) to the cell

suspension.[5] Gently vortex.

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive.

siRNA-Mediated Knockdown of Target Proteins
This protocol describes the transient knockdown of specific proteins to study their role in GD3-

mediated signaling.

Materials:

siRNA targeting the gene of interest

Non-targeting control siRNA

Transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM Reduced-Serum Medium
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Cell culture medium without antibiotics

Procedure:

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will

result in 60-80% confluency at the time of transfection.

siRNA-Lipid Complex Formation:

For each well, dilute 20-80 pmol of siRNA in 100 µL of Opti-MEM.

In a separate tube, dilute 2-8 µL of transfection reagent in 100 µL of Opti-MEM.

Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for

15-45 minutes at room temperature to allow complex formation.[8]

Cell Transfection:

Wash the cells once with siRNA Transfection Medium.[8]

Aspirate the medium and add the siRNA-lipid complexes to the cells.

Add antibiotic-free normal growth medium to the desired final volume.

Incubate the cells for 24-72 hours at 37°C.

Analysis: After incubation, harvest the cells and analyze the knockdown efficiency by

Western blotting or qRT-PCR. Perform functional assays to assess the effect of the protein

knockdown on GD3-mediated cellular responses.

Western Blot Analysis of Protein Phosphorylation
This protocol is for the detection of changes in the phosphorylation status of key signaling

proteins like Akt and Erk.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)

SDS-PAGE gels

PVDF or nitrocellulose membranes

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Western blotting apparatus and imaging system

Procedure:

Cell Lysis: After treatment with GD3, wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer

and heat at 95-100°C for 5 minutes.[16]

SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer

them to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with

Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in

blocking buffer) overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times with TBST for 10 minutes each.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Washing: Wash the membrane three times with TBST for 10 minutes each.

Detection: Add ECL substrate to the membrane and visualize the protein bands using an

imaging system. Quantify band intensities and normalize the phosphorylated protein levels to

the total protein levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Ganglioside GD3 Disodium Salt: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15566505#ganglioside-gd3-disodium-salt-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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